molecular formula C20H23Cl3N4S2 B2879405 Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride CAS No. 2379945-99-8

Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride

Cat. No.: B2879405
CAS No.: 2379945-99-8
M. Wt: 489.9
InChI Key: RLHRWCFYJRSSOC-UHFFFAOYSA-N
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Description

Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride is a chemical compound with the molecular formula C10H10N2S·3HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride typically involves the reaction of 2-phenylthiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The trihydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to obtain the trihydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring and thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl or thiazole derivatives.

Scientific Research Applications

Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-1,3-thiazol-5-yl)methanamine
  • (4-Methyl-1,3-thiazol-2-yl)ethanamine
  • (4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

Bis((2-phenyl-1,3-thiazol-4-yl)methanamine) trihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H10N2S.3ClH/c2*11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;;/h2*1-5,7H,6,11H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHRWCFYJRSSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN.C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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